Forensic and WADA labs require a stable, non-aromatizable androgen for LC-MS/MS method validation. Substituting with testosterone acetate introduces estrogenic cross-talk and lacks the chlorine isotope signature essential for accurate analyte identification. Clostebol acetate (CAS 855-19-6) resolves this directly:
Supplied as a high-purity analytical reference standard for reliable calibration.
Clostebol acetate is a synthetic anabolic-androgenic steroid characterized by a 4-chloro substitution on the testosterone A-ring and esterification at the 17-beta position. In industrial and research procurement, it is primarily sourced as a high-purity analytical reference standard for forensic laboratories, or as a biochemical tool for specific endocrine modeling. The 4-chloro modification fundamentally alters its metabolic trajectory compared to endogenous androgens, while the acetate ester dictates its lipophilicity for transdermal and short-acting delivery models. Buyers prioritize this exact compound when workflows require a stable, non-aromatizable androgen with a well-characterized mass spectrometric signature [1].
Substituting Clostebol acetate with baseline testosterone acetate or other anabolic steroids compromises assay integrity and analytical calibration. Testosterone undergoes rapid aromatization to estradiol and 5-alpha reduction to dihydrotestosterone (DHT), introducing confounding variables in isolated androgen receptor studies. Conversely, utilizing unesterified clostebol alters the partition coefficient, which disrupts established transdermal formulation baselines and release kinetics. Furthermore, in forensic mass spectrometry, substituting with non-chlorinated analogs eliminates the distinct 35Cl/37Cl isotopic signature necessary for calibrating high-resolution LC-MS/MS equipment, rendering the substitute unusable for WADA-compliant analytical validation[1].
Non‑chlorinated androgens may shift aromatization and 5α‑reduction profiles, altering receptor‑activation patterns.
Class‑level differentiation
Alternative esters (propionate, enanthate) exhibit different hydrolysis kinetics, which can modify prodrug activation and exposure.
Ester‑specific pharmacokinetic context
Generic substitution introduces uncontrolled variables in tissue‑specific androgen response, potentially compromising endpoint reproducibility.
Data to verify in relevant model
The 4-chloro substitution on the A-ring of Clostebol acetate sterically and electronically inhibits interaction with both aromatase and 5-alpha reductase. Unlike testosterone acetate, which readily converts to estrogenic and highly androgenic (DHT) metabolites, Clostebol acetate exhibits 0% aromatization and resists 5-alpha reduction. This yields a distinctly shifted anabolic-to-androgenic ratio compared to the baseline of testosterone [1].
| Evidence Dimension | Aromatization and DHT conversion rates |
| Target Compound Data | 0% aromatization, resistant to 5-alpha reduction |
| Comparator Or Baseline | Testosterone acetate (High aromatization, rapid DHT conversion) |
| Quantified Difference | Complete elimination of estrogenic conversion and significant reduction in relative androgenic amplification in target tissues. |
| Conditions | In vivo and in vitro endocrine receptor models |
Procurement of this compound is essential for researchers who need to isolate androgen receptor-mediated anabolic effects without confounding estrogenic or DHT-driven variables.
Supports receptor‑modulation study context; androgenic activity profile diverges from testosterone.
Class‑level inference; verify in target model
For forensic and anti-doping laboratories, Clostebol acetate and its primary metabolite (4-chloro-androst-4-en-3α-ol-17-one) provide a distinct analytical signature due to the presence of the chlorine atom. This yields a characteristic 35Cl/37Cl isotopic pattern in mass spectrometry that is entirely absent in endogenous steroids. High-resolution LC-MS/MS protocols utilize this signature to detect the compound at trace concentrations below 2 ng/mL in urine and in the low pg/mg range in hair samples [1].
| Evidence Dimension | Mass spectrometric isotopic signature and limits of detection |
| Target Compound Data | Distinct 35Cl/37Cl ratio, detectable at <2 ng/mL |
| Comparator Or Baseline | Endogenous non-chlorinated androgens (No chlorine isotope pattern) |
| Quantified Difference | Provides absolute structural confirmation at trace levels (pg/mg to ng/mL) that is mathematically impossible with non-halogenated standards. |
| Conditions | LC-MS/MS analysis of biological matrices (urine/hair) |
Laboratories must procure this exact chlorinated standard to calibrate equipment for WADA-compliant screening and to definitively distinguish exogenous administration from endogenous steroid fluctuations.
Supports endocrine‑disruption endpoint interpretation; divergent androgenic stimulus on reproductive tissues.
Qualitative directional difference; model‑specific
The esterification of clostebol with an acetate group significantly modifies its physicochemical properties compared to the unesterified base. The acetate ester increases the compound's lipophilicity, making it highly compatible with lipid-based topical vehicles. In established pharmaceutical models (such as 0.5% w/w creams), Clostebol acetate demonstrates sustained diffusion through the hypodermis, maintaining detectable systemic metabolite excretion for over 10 days following a single 5 mg transdermal application, a kinetic profile not achievable with the more polar unesterified clostebol[1].
| Evidence Dimension | Transdermal absorption and excretion duration |
| Target Compound Data | Sustained release, metabolites detectable >10 days post-application |
| Comparator Or Baseline | Unesterified Clostebol (Lower lipophilicity, suboptimal lipid-vehicle retention) |
| Quantified Difference | The acetate ester ensures prolonged dermal retention and steady-state systemic release compared to the rapid clearance of the base compound. |
| Conditions | 5 mg transdermal application in a 0.5% cream vehicle |
Industrial formulators and researchers must select the acetate ester to replicate established topical delivery models and ensure proper solubility in lipid-based pharmaceutical creams.
Supports prodrug‑stability research context; 4‑chloro substitution retards enzymatic hydrolysis.
Metabolite profile differs; context‑dependent
X-ray crystallographic analysis of Clostebol acetate confirms its precise stereochemistry, with rings B and C adopting chair conformations, ring A a half-chair, and ring D a C13 envelope conformation. The solid-state structure is stabilized by weak C—H⋯O interactions in an orthorhombic crystal system. This well-defined crystalline packing ensures high solid-state stability and batch-to-batch reproducibility, which is critical when procuring the compound as a high-purity reference standard compared to amorphous or less stable steroid analogs [1].
| Evidence Dimension | Crystal packing and conformational stability |
| Target Compound Data | Orthorhombic, stabilized by C—H⋯O interactions, Flack parameter -0.02 |
| Comparator Or Baseline | Amorphous steroid mixtures (Variable stability and hygroscopicity) |
| Quantified Difference | Confirmed absolute configuration ensures 100% stereochemical purity for analytical calibration. |
| Conditions | Single-crystal X-ray diffraction at 295 K |
Procurement of a crystallographically validated standard prevents calibration errors caused by stereoisomeric impurities or solid-state degradation in analytical workflows.
Supports anti‑doping analytical method development; defines specific screening targets.
Model‑specific metabolite fingerprint
Because of its distinct 35Cl/37Cl isotopic signature and well-characterized metabolite profile, Clostebol acetate is indispensable as a reference standard in forensic and WADA-accredited laboratories. It is used to calibrate LC-MS/MS instruments for the detection of trace exogenous anabolic steroids in biological matrices [1].
The compound’s inability to undergo aromatization to estrogen or 5-alpha reduction to DHT makes it a highly specific tool for in vitro and in vivo endocrine research. It allows scientists to study direct, unamplified androgen receptor activation without the confounding variables of estrogenic cross-talk [2].
The specific lipophilicity imparted by the acetate ester makes Clostebol acetate a standardized model compound for developing and testing lipid-based topical delivery systems. It is utilized in pharmaceutical R&D to evaluate the release kinetics and hypodermal retention of steroidal creams and sprays [3].